molecular formula C16H18N2O4S B2675381 3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1351619-05-0

3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2675381
CAS RN: 1351619-05-0
M. Wt: 334.39
InChI Key: CJDALJIMWJNAEO-UHFFFAOYSA-N
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Description

The compound appears to contain an 8-azaspiro[4.5]decane scaffold, which is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

A synthesis of a similar compound, 8-oxa-2-azaspiro[4.5]decane, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular structure of the compound seems to be complex, with multiple rings and functional groups. The 8-azaspiro[4.5]decane scaffold is a bicyclic structure that is a central core of the family of tropane alkaloids .

Scientific Research Applications

Antiviral Applications

Spirothiazolidinone derivatives exhibit significant antiviral activities. For instance, certain compounds within this class have demonstrated strong inhibitory effects against the influenza A/H3N2 virus and human coronavirus 229E. These findings highlight the potential of spirothiazolidinone scaffolds in developing new classes of antiviral molecules. Such compounds were synthesized through cyclocondensation reactions and evaluated for their efficacy, showing EC50 values in the low micromolar range and favorable selectivity indexes, indicating their potency and specificity against these viruses (Apaydın et al., 2020) (Apaydın et al., 2019).

Antimicrobial Applications

Spiroheterocyclic compounds have also been investigated for their antimicrobial properties. One study involved the synthesis of spirothiazolopyranopyrazole, spirothiazolodihydropyridinopyrazole, and spirothiazolothiopyranopyrazole derivatives, which were tested for their antimicrobial activities. These compounds were prepared through one-flask syntheses and compared with tetracycline, showing promising results (Al-Ahmadi, 1997).

Antihypertensive Applications

Further research into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has explored their potential as antihypertensive agents. These studies focused on various substitutions to enhance activity, revealing specific compounds that exhibit significant effects in lowering blood pressure, potentially acting as alpha-adrenergic receptor blockers. Such findings underscore the therapeutic relevance of these spirocyclic compounds in addressing hypertension (Caroon et al., 1981).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its biological activity. Given the biological activity of similar compounds, it may have potential applications in medicine or biology .

properties

IUPAC Name

3-[2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-14(17-7-5-16(6-8-17)21-9-10-23-16)11-18-12-3-1-2-4-13(12)22-15(18)20/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDALJIMWJNAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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